![molecular formula C18H13N3O4 B2702530 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid CAS No. 2249242-03-1](/img/structure/B2702530.png)
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential in various fields such as medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid is its potential as a lead compound for the development of new anticancer drugs. Its ability to inhibit the activity of DNA topoisomerase II and histone deacetylases makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid. One direction is to investigate its potential as a treatment for other diseases, such as bacterial and fungal infections. Additionally, further research is needed to optimize its chemical structure to improve its solubility and bioavailability. Finally, more studies are needed to understand its mechanism of action and its potential as a lead compound for the development of new anticancer drugs.
Synthesemethoden
The synthesis of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid involves a multi-step process that includes the reaction of 2-(2-aminoethyl)indole with 4-pyridinecarboxaldehyde to form 2-(5-pyridin-4-yl-1,2-oxazole-3-carbonyl)indole. The subsequent reaction of this intermediate with diethyl oxalate and sodium ethoxide leads to the formation of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid has been extensively studied for its potential in medicinal chemistry and drug discovery. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(5-pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-9-16(25-20-14)11-5-7-19-8-6-11)21-10-13(18(23)24)12-3-1-2-4-15(12)21/h1-9,13H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBYETVYDJTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=NC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.